2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyl group attached to the nitrogen atom of the indole ring and an acetamide group linked to the 3-position of the indole ring through a methoxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The 3-position of the indole ring is functionalized with an acetamide group. This can be achieved by reacting the indole derivative with 3-methoxypropylamine and acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-1H-indol-3-yl)acetamide: Lacks the methoxypropyl chain, which may affect its biological activity and solubility.
2-(1-benzyl-1H-indol-3-yl)-N-methylacetamide: Contains a methyl group instead of the methoxypropyl chain, which may alter its pharmacokinetic properties.
2-(1-benzyl-1H-indol-3-yl)-N-(2-hydroxyethyl)acetamide: Features a hydroxyethyl group, which may influence its interaction with biological targets.
Uniqueness
2-(1-benzyl-1H-indol-3-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of the methoxypropyl chain, which can enhance its solubility, bioavailability, and interaction with specific molecular targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-13-7-12-22-21(24)14-18-16-23(15-17-8-3-2-4-9-17)20-11-6-5-10-19(18)20/h2-6,8-11,16H,7,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYIPHZDFVLOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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